Methyl 5-chloro-2-(chlorosulfonyl)benzoate
Overview
Description
Methyl 5-chloro-2-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a derivative of benzoic acid and is characterized by the presence of both chloro and chlorosulfonyl functional groups attached to the benzene ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, dyes, and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-(chlorosulfonyl)benzoate can be synthesized through several methods. One common synthetic route involves the chlorosulfonation of methyl 5-chlorobenzoate. The reaction typically occurs in the presence of chlorosulfonic acid (HSO3Cl) under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: Methyl 5-chlorobenzoate
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl chloride or sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Chloride: Formed by reduction reactions.
Scientific Research Applications
Methyl 5-chloro-2-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into other molecules .
Comparison with Similar Compounds
Methyl 5-chloro-2-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-(chlorosulfonyl)benzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2-(chlorosulfonyl)benzoate: Lacks the additional chloro substituent.
Uniqueness
The presence of both chloro and chlorosulfonyl groups in this compound makes it a versatile intermediate for various chemical reactions, providing unique reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 5-chloro-2-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFDLVIWIUKZBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119454-19-1 | |
Record name | methyl 5-chloro-2-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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